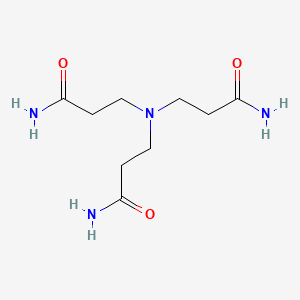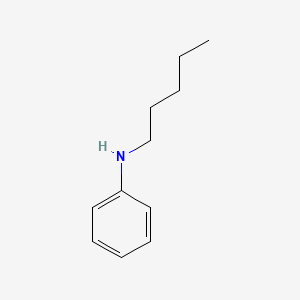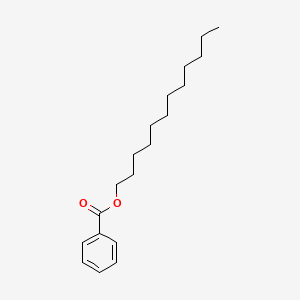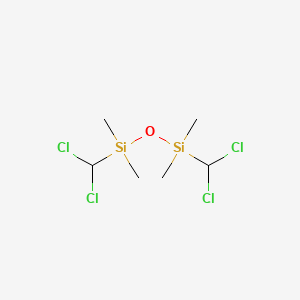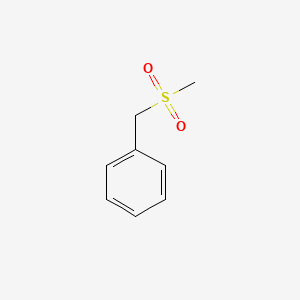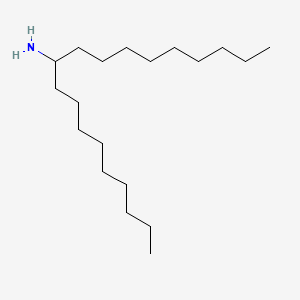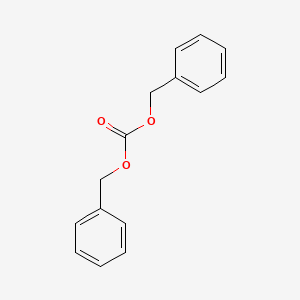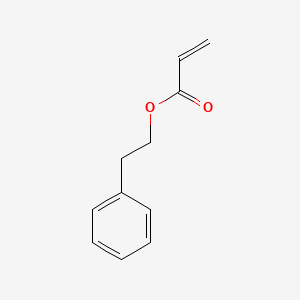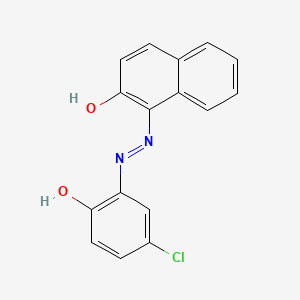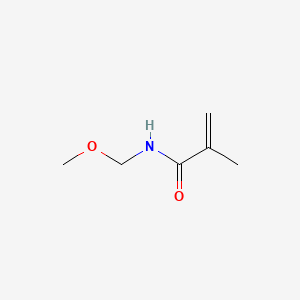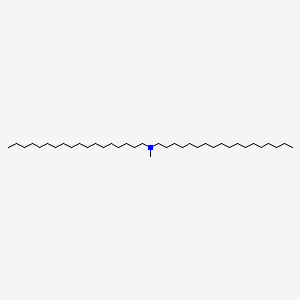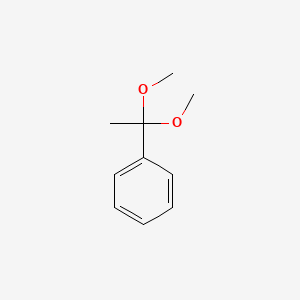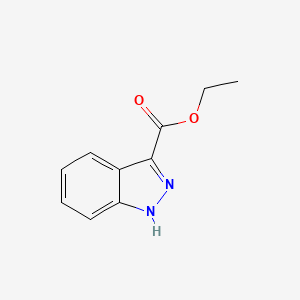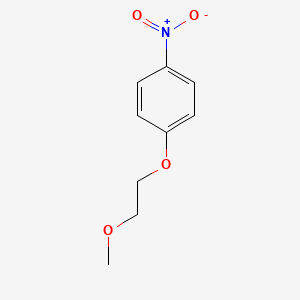
1-(2-Methoxyethoxy)-4-nitrobenzene
Descripción general
Descripción
1-(2-Methoxyethoxy)-4-nitrobenzene (MEOBN) is a nitroaromatic compound that is used in a variety of scientific research applications. It is a colorless, non-volatile solid that is soluble in most organic solvents, making it a versatile and useful compound for laboratory experiments. MEOBN is commonly used in the synthesis of pharmaceuticals and agrochemicals, as well as in the synthesis of polymers and other materials. It is also used as an intermediate in the synthesis of a variety of other compounds, including dyes, insecticides, and fungicides.
Aplicaciones Científicas De Investigación
Structural Analysis of Methoxybenzene Derivatives
Methoxybenzenes, including derivatives like 1,2-dimethoxy-4-nitrobenzene and 1-(2-Methoxyethoxy)-4-nitrobenzene, have been studied for their structural properties. These studies reveal insights into the planarity of molecules and the formation of hydrogen-bonded dimers, which are significant in understanding intermolecular interactions and packing behaviors in solids (Fun et al., 1997).
Synthesis Methods
Research has focused on the synthesis of compounds related to 1-(2-Methoxyethoxy)-4-nitrobenzene. For example, a study discusses the synthesis of 4-methoxyphenol from 4-methoxy-1-nitrobenzene, highlighting the importance of reaction conditions and factors affecting yields (Jian, 2000). Another research describes the synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene, an intermediate in medical applications, through the Williamson Reaction, demonstrating the significance of reaction parameters (Guang-xin, 2006).
Electronic and Optical Properties
Studies on the electronic properties of surfaces grafted with derivatives of 4-nitrobenzene and 4-methoxybenzene, like 1-(2-Methoxyethoxy)-4-nitrobenzene, have been conducted. This research is crucial in understanding the surface recombination and band bending behaviors during electrochemical processes, which are vital for material science applications (Rappich et al., 2006).
Atmospheric Chemistry
The reaction of methoxyphenols, such as derivatives of 1-(2-Methoxyethoxy)-4-nitrobenzene, with atmospheric radicals has been studied to understand their atmospheric reactivity. This research is significant in assessing the environmental impact of biomass burning and the formation of secondary organic aerosol (SOA) (Lauraguais et al., 2014).
Antimicrobial Research
Research on bisthiourea derivatives, such as 1,2-bis(N’-methoxybenzoylthioureido)-4-nitrobenzene, has shown antibacterial properties. This study highlights the potential of these compounds in antimicrobial applications and their efficacy against various bacterial strains (Halim et al., 2012).
Propiedades
IUPAC Name |
1-(2-methoxyethoxy)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-13-6-7-14-9-4-2-8(3-5-9)10(11)12/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSIAIRQIAPAPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338235 | |
| Record name | 1-(2-Methoxyethoxy)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethoxy)-4-nitrobenzene | |
CAS RN |
22483-40-5 | |
| Record name | 1-(2-Methoxyethoxy)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


